Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate
Description
Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a substituted aromatic ring system. The compound features:
- A thiophene core substituted at positions 2, 3, 4, and 3.
- A butyl ester group at position 2.
- An amino group at position 2.
- A methyl group at position 4.
- An aminocarbonyl (carbamoyl) group at position 5.
Thiophene derivatives are widely studied for their pharmaceutical and material science applications due to their structural versatility and bioactivity.
Properties
IUPAC Name |
butyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-4-5-16-11(15)7-6(2)8(9(12)14)17-10(7)13/h3-5,13H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMRENZEMHOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(SC(=C1C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Gewald Reaction
The Gewald reaction is a well-known method for synthesizing substituted thiophenes. This reaction typically involves the condensation of activated methylene compounds with isothiocyanates.
- Starting Materials:
- Ethyl 4-chloro-2-cyano-3-oxobutanoate
- Potassium hydrosulfide
- Process:
- The treatment of ethyl 4-chloro-2-cyano-3-oxobutanoate with potassium hydrosulfide generates the reactive sulfanyl-substituted intermediate.
- The subsequent intramolecular addition leads to the formation of the desired aminothiophene derivative.
- Typical yields range from 60% to 80%.
- Purification can be achieved through recrystallization from suitable solvents such as methanol or ethyl acetate.
Synthesis via Acylation and Cyclization
Another effective method involves acylation followed by cyclization of thiophene derivatives.
- Starting Materials:
- 4-Methylthiophene
- Acetic anhydride or acetyl chloride
- Ammonium carbonate
- Process:
- The thiophene is first acylated to introduce the carbonyl functionality.
- Following acylation, cyclization occurs under basic conditions to yield the target compound.
- Yields are generally around 50% to 70%.
- Purification is performed using chromatography techniques.
Synthesis via N-Alkylation
N-Alkylation of amino thiophenes can also serve as a preparatory route.
- Starting Materials:
- Amino thiophene
- Butyl bromide or butyl chloride
- Process:
- The amino group of the thiophene derivative undergoes nucleophilic substitution with butyl halides in the presence of a base such as potassium carbonate.
- Yields typically exceed 75%.
- Products are purified using column chromatography.
Summary of Reaction Conditions and Yields
| Method | Starting Materials | Yield (%) | Conditions |
|---|---|---|---|
| Gewald Reaction | Ethyl 4-chloro-2-cyano-3-oxobutanoate + KHS | 60-80 | Basic medium |
| Acylation/Cyclization | 4-Methylthiophene + Acetic anhydride | 50-70 | Reflux in organic solvent |
| N-Alkylation | Amino thiophene + Butyl halide | >75 | Base-catalyzed |
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxylate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate exhibit anticancer properties. For instance, studies on thiophene derivatives have shown that they can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. A notable study demonstrated that a related compound significantly reduced the viability of cancer cells in vitro, suggesting potential for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains, indicating its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance, prompting the search for novel compounds with effective antimicrobial properties.
Biochemical Research
Enzyme Inhibition Studies
this compound has been used in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways. For example, research has highlighted the compound's ability to inhibit specific enzymes that play a role in the biosynthesis of nucleotides, which could have implications for cancer treatment strategies.
Cell Signaling Pathways
Studies have also explored the role of this compound in modulating cell signaling pathways. It has been observed to affect pathways related to apoptosis and cell survival, making it a candidate for further investigation in the context of diseases characterized by dysregulated cell growth.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell proliferation and increased apoptosis markers after treatment with the compound, indicating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects on both bacterial strains at low concentrations, suggesting its potential application in developing new antimicrobial therapies.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analysis
- Position 5 Substituents: The aminocarbonyl group in the target compound and propan-2-yl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate enables hydrogen bonding, which may enhance solubility in polar solvents compared to the phenyl () or isopropyl () substituents .
Ester Group Variations :
Biological Activity
Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate (CAS Number: 870540-23-1) is a chemical compound characterized by its unique thiophene structure and functional groups, which suggest significant biological activity. Its molecular formula is C₁₁H₁₆N₂O₃S, with a molecular weight of 256.33 g/mol. This compound has garnered attention in the fields of pharmaceuticals and biochemistry due to its potential interactions with various biological targets.
Chemical Structure and Properties
The structure of this compound includes:
- Amino Group : Contributes to its reactivity and potential for enzyme interaction.
- Carboxylate Group : Enhances solubility and may influence binding affinity to biological targets.
- Aminocarbonyl Substituent : Suggests possible modulation of metabolic pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in proteomics research. Key findings include:
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes, potentially inhibiting or modulating their activity. This can be crucial for therapeutic applications targeting specific metabolic pathways.
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various biological targets, including receptors and enzymes. Techniques such as molecular docking and kinetic assays are essential for elucidating these interactions.
- Therapeutic Potential : Given its structural complexity, this compound may serve as a lead compound in drug development, particularly for conditions related to metabolic dysregulation.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | C₈H₁₀N₂O₃S | Lacks butyl group; shorter chain |
| Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate | C₁₁H₁₅N₂O₄S | Contains methoxy group; different side chain |
| tert-butyl 2-amino-5-methylthiophene-3-carboxylate | C₁₀H₁₅NO₂S | Lacks aminocarbonyl; simpler structure |
This compound stands out due to its combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via the Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates. For analogs like ethyl-substituted thiophenes, typical conditions include using ethanol as a solvent, morpholine as a catalyst, and heating at 80–100°C for 6–12 hours . Optimization involves adjusting molar ratios (e.g., 1:1.2:1.5 for ketone:cyanoacetate:sulfur), solvent polarity (e.g., DMF for higher yields), and temperature control to minimize side products like polysubstituted thiophenes. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- 1H/13C NMR : Amino protons appear as broad singlets (~δ 5.5–6.5 ppm), while the butyl ester’s methylene groups show peaks at δ 1.2–4.3 ppm. Carboxamide carbonyls resonate at ~δ 165–170 ppm in 13C NMR .
- IR : Stretching bands for NH₂ (~3350 cm⁻¹), carbonyl (C=O, ~1680–1700 cm⁻¹), and thiophene C-S (650–750 cm⁻¹) confirm functional groups. Contradictions (e.g., unexpected splitting in NMR) are resolved by verifying solvent purity, checking for tautomerism (thiophene ring vs. enamine forms), or using 2D NMR (HSQC, HMBC) to assign ambiguous signals .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on analogs (e.g., ethyl-substituted thiophenes):
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (STOT-SE 3 classification) .
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The carboxamide group’s electron-withdrawing nature lowers the thiophene ring’s HOMO energy (~ -6.2 eV), making C-5 positions susceptible to electrophilic attack. Solvent effects (e.g., polar aprotic solvents) are simulated using COSMO-RS to predict regioselectivity .
Q. What experimental strategies address low yields in cross-coupling reactions involving this thiophene derivative?
Low yields in Suzuki-Miyaura couplings may stem from steric hindrance at C-4 methyl or poor solubility. Mitigation strategies include:
Q. How do environmental factors influence the compound’s stability, and what degradation products form under UV exposure?
Accelerated stability studies (ICH Q1A guidelines) under UV light (320–400 nm) show photooxidation of the thiophene ring, forming sulfoxides (m/z +16) and sulfones (m/z +32), confirmed via LC-MS. Hydrolysis of the butyl ester in aqueous buffers (pH 7.4) produces 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylic acid, detectable by HPLC retention time shifts .
Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives minimized?
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, IC50 determination).
- Cytotoxicity : MTT assays on HEK293 cells, with controls for thiophene autofluorescence. False positives are reduced by pre-incubating compounds with glutathione to test for redox cycling artifacts and using orthogonal assays (e.g., SPR for binding validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
